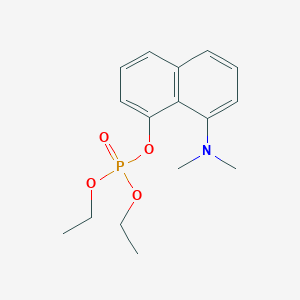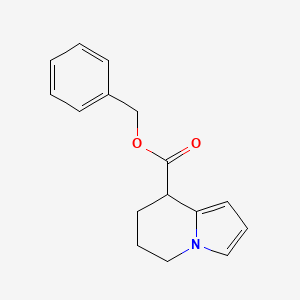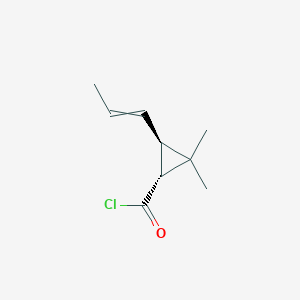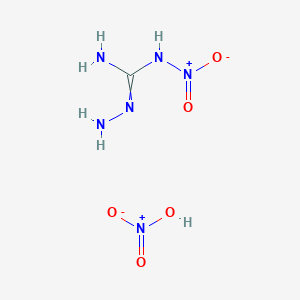
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester is a compound that belongs to the class of phosphoric acid esters. These esters are significant in various biochemical processes and industrial applications. The compound is characterized by the presence of a phosphoric acid group esterified with an 8-(dimethylamino)-1-naphthalenyl group and two ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. For this specific compound, the synthesis can be achieved by reacting 8-(dimethylamino)-1-naphthol with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of phosphoric acid esters often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. Catalysts like sulfuric acid or phosphoric acid can be used to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions with water as the reagent.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides or amines can be used for substitution reactions.
Major Products
Hydrolysis: Phosphoric acid and 8-(dimethylamino)-1-naphthol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphorylation processes and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The compound exerts its effects through the interaction of the phosphoric acid ester group with various molecular targets. In biological systems, it can participate in phosphorylation reactions, which are crucial for cellular signaling and metabolism . The compound can also act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, dimethyl 4-nitrophenyl ester
- Phosphoric acid, diethyl 4-nitrophenyl ester
- Phosphoric acid, diphenyl ester
Uniqueness
Phosphoric acid, 8-(dimethylamino)-1-naphthalenyl diethyl ester is unique due to the presence of the 8-(dimethylamino)-1-naphthalenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phosphoric acid esters and contributes to its specific applications in research and industry .
Properties
CAS No. |
499125-65-4 |
|---|---|
Molecular Formula |
C16H22NO4P |
Molecular Weight |
323.32 g/mol |
IUPAC Name |
[8-(dimethylamino)naphthalen-1-yl] diethyl phosphate |
InChI |
InChI=1S/C16H22NO4P/c1-5-19-22(18,20-6-2)21-15-12-8-10-13-9-7-11-14(16(13)15)17(3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
AHRBUQKOYTZVCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC2=C1C(=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)

![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)



![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)


phosphanium](/img/structure/B14250395.png)

![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
